An In-depth Technical Guide to tert-Butyl cyclohex-3-en-1-ylcarbamate: Structure, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to tert-Butyl cyclohex-3-en-1-ylcarbamate: Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butyl cyclohex-3-en-1-ylcarbamate is a valuable bifunctional molecule utilized in organic synthesis, particularly within the pharmaceutical industry. Its structure incorporates a versatile cyclohexene ring and a Boc-protected amine, rendering it a key building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, a detailed experimental protocol for its synthesis, and an exploration of its applications in drug development, supported by relevant data and visualizations.
Molecular Structure and Properties
tert-Butyl cyclohex-3-en-1-ylcarbamate, with the IUPAC name tert-butyl N-cyclohex-3-en-1-ylcarbamate, is a carbamate derivative with the molecular formula C₁₁H₁₉NO₂.[1] Its molecular weight is 197.27 g/mol .[1] The structure features a cyclohexene ring, providing a site for various chemical transformations, and a tert-butyloxycarbonyl (Boc) protecting group on the amine functionality, allowing for controlled synthetic manipulations.
Key Structural Features:
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Cyclohexene Ring: The double bond in the six-membered ring can undergo a variety of reactions, including hydrogenation, epoxidation, and dihydroxylation, enabling the introduction of diverse functionalities.
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Carbamate Group: The Boc-protected amine is stable under many reaction conditions but can be readily deprotected under acidic conditions to liberate the free amine for subsequent coupling reactions.
A 2D representation of the molecular structure is provided below.
Figure 1: 2D Structure of tert-Butyl cyclohex-3-en-1-ylcarbamate
Physicochemical Properties
A summary of the key physicochemical properties of tert-Butyl cyclohex-3-en-1-ylcarbamate is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₉NO₂ | [1] |
| Molecular Weight | 197.27 g/mol | [1] |
| IUPAC Name | tert-butyl N-cyclohex-3-en-1-ylcarbamate | [1] |
| SMILES | CC(C)(C)OC(=O)NC1CCC=CC1 | [1] |
| InChIKey | IRBIWNJTHWLIMD-UHFFFAOYSA-N | [1] |
Spectroscopic Data Analysis (Comparative)
¹H NMR Spectroscopy (Predicted):
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δ 5.5-5.7 ppm (m, 2H): Olefinic protons of the cyclohexene ring.
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δ 4.5-4.8 ppm (br s, 1H): NH proton of the carbamate.
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δ 3.4-3.6 ppm (m, 1H): CH proton attached to the nitrogen.
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δ 1.8-2.2 ppm (m, 6H): Allylic and other cyclohexene ring protons.
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δ 1.45 ppm (s, 9H): Protons of the tert-butyl group.
¹³C NMR Spectroscopy (Predicted):
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δ 155-156 ppm: Carbonyl carbon of the carbamate.
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δ 125-128 ppm: Olefinic carbons of the cyclohexene ring.
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δ 79-80 ppm: Quaternary carbon of the tert-butyl group.
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δ 45-50 ppm: CH carbon attached to the nitrogen.
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δ 25-35 ppm: Aliphatic carbons of the cyclohexene ring.
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δ 28.5 ppm: Methyl carbons of the tert-butyl group.
FTIR Spectroscopy (Predicted):
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3300-3400 cm⁻¹ (N-H stretch): Amine C-H stretch.
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2900-3000 cm⁻¹ (C-H stretch): Aliphatic C-H stretching.
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1680-1700 cm⁻¹ (C=O stretch): Carbonyl of the carbamate.
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1510-1540 cm⁻¹ (N-H bend): Amine N-H bending.
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1160-1250 cm⁻¹ (C-O stretch): Carbamate C-O stretching.
Synthesis of tert-Butyl cyclohex-3-en-1-ylcarbamate
A common and efficient method for the synthesis of tert-Butyl cyclohex-3-en-1-ylcarbamate is through the Curtius rearrangement of cyclohex-3-ene carboxylic acid.[2] This one-pot reaction provides a direct route to the desired carbamate.
Experimental Protocol: Curtius Rearrangement
This protocol is adapted from the general procedure for the synthesis of N-Boc protected amines from carboxylic acids.[2]
Materials:
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Cyclohex-3-ene carboxylic acid
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Diphenylphosphoryl azide (DPPA)
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Triethylamine (TEA)
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tert-Butanol
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Toluene (anhydrous)
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Sodium bicarbonate (saturated aqueous solution)
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Brine
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Anhydrous magnesium sulfate
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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To a solution of cyclohex-3-ene carboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.2 eq).
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To this stirred solution, add diphenylphosphoryl azide (1.1 eq) dropwise at room temperature.
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After the addition is complete, add tert-butanol (2.0 eq).
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Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
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The crude product can be purified by column chromatography on silica gel to afford pure tert-Butyl cyclohex-3-en-1-ylcarbamate.
Figure 2: Synthesis workflow for tert-Butyl cyclohex-3-en-1-ylcarbamate.
Applications in Drug Development
The Boc-protected amine and the reactive cyclohexene moiety make tert-Butyl cyclohex-3-en-1-ylcarbamate a valuable intermediate in the synthesis of pharmaceutical compounds.
Intermediate in the Synthesis of Edoxaban
A significant application of a derivative of tert-Butyl cyclohex-3-en-1-ylcarbamate is in the synthesis of Edoxaban , an oral anticoagulant that acts as a direct factor Xa inhibitor. While the exact structure of the intermediate may vary slightly in patented industrial syntheses, the core cyclohexylamine scaffold protected with a Boc group is a key component. The synthesis of Edoxaban involves the coupling of a complex diamine-containing cyclohexane derivative with other fragments. The Boc-protected amine allows for selective reactions at other positions of the molecule before its removal to enable the final coupling steps.
The general role of such a building block in a multi-step synthesis is to introduce a functionalized cyclohexane ring in a controlled manner. The workflow below illustrates a conceptual pathway where a functionalized Boc-protected cyclohexylamine is a key intermediate.
Figure 3: Conceptual pathway for the use of a Boc-protected cyclohexylamine in drug synthesis.
Conclusion
tert-Butyl cyclohex-3-en-1-ylcarbamate is a strategically important building block in organic synthesis, offering a combination of a modifiable cyclohexene core and a protected amine functionality. Its synthesis via the Curtius rearrangement is a well-established and efficient method. The utility of this and structurally related compounds as key intermediates in the synthesis of complex pharmaceuticals, such as the anticoagulant Edoxaban, highlights its significance for researchers and professionals in the field of drug development. The ability to selectively functionalize the cyclohexene ring and deprotect the amine under controlled conditions provides a powerful tool for the construction of novel and medicinally relevant molecules.
